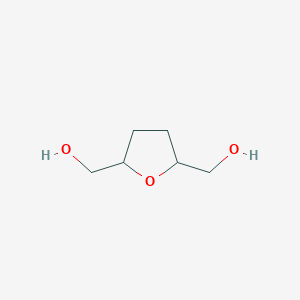








|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[O:7][C:6]([CH2:8][OH:9])=[CH:5][CH:4]=1.[H][H]>[Ni].C(O)C>[OH:9][CH2:8][CH:6]1[O:7][CH:3]([CH2:2][OH:1])[CH2:4][CH2:5]1
|


|
Name
|
|
|
Quantity
|
3.46 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C(O1)CO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under vacuum
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC1CCC(O1)CO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |








|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[O:7][C:6]([CH2:8][OH:9])=[CH:5][CH:4]=1.[H][H]>[Ni].C(O)C>[OH:9][CH2:8][CH:6]1[O:7][CH:3]([CH2:2][OH:1])[CH2:4][CH2:5]1
|


|
Name
|
|
|
Quantity
|
3.46 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC1=CC=C(O1)CO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under vacuum
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC1CCC(O1)CO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |